
2-(2-Bromobenzyl)pyrrolidine
Overview
Description
“2-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has also been developed .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions. For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .
Scientific Research Applications
2-(2-Bromobenzyl)pyrrolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and pesticides. This compound has also been used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. In addition, this compound has been used in the synthesis of catalysts and other organic compounds, as well as in the synthesis of polymers materials.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have a wide range of biological activities . They are present in many natural products and pharmacologically important agents .
Mode of Action
Compounds derived from it exhibit potent inhibitory effects on target proteins . This suggests that it may act as an inhibitor for certain proteins, affecting their function.
Biochemical Pathways
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that the compound plays a crucial role in the preparation of n-(phenylsulfonyl)benzamides, which are utilized as bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
Advantages and Limitations for Lab Experiments
2-(2-Bromobenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive and can be difficult to use in certain reactions.
Future Directions
There are a variety of potential future directions for the use of 2-(2-Bromobenzyl)pyrrolidine. It could be used in the synthesis of more complex heterocyclic compounds, as well as in the synthesis of pharmaceuticals and pesticides. It could also be used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. In addition, it could be used in the synthesis of catalysts and other organic compounds, as well as in the synthesis of polymers materials. Finally, it could be used in the development of new drugs and therapeutic agents.
Synthesis Methods
2-(2-Bromobenzyl)pyrrolidine can be synthesized in two steps. The first step is the formation of 2-bromobenzaldehyde from benzaldehyde and bromine. This is done by reacting benzaldehyde with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step is the formation of this compound from 2-bromobenzaldehyde and pyrrolidine. This is done by reacting the 2-bromobenzaldehyde with pyrrolidine in the presence of an acid, such as hydrochloric acid or sulfuric acid.
Safety and Hazards
The safety data sheet for a similar compound, “1-(2-Bromobenzyl)pyrrolidine”, suggests that it may cause severe skin burns and eye damage, and may be toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Cellular Effects
The compounds derived from 2-[(2-bromophenyl)methyl]pyrrolidine exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .
Molecular Mechanism
The molecular mechanism of 2-[(2-bromophenyl)methyl]pyrrolidine involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Temporal Effects in Laboratory Settings
This suggests a potential efficacy against resistant mutations over time .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2-[(2-bromophenyl)methyl]pyrrolidine in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .
Metabolic Pathways
It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .
Transport and Distribution
Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .
Subcellular Localization
Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJWMRIFFFWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316139-87-4 | |
| Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



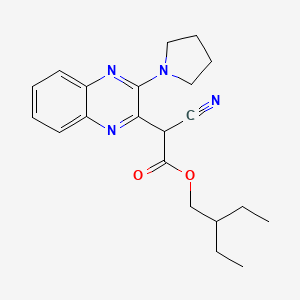
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
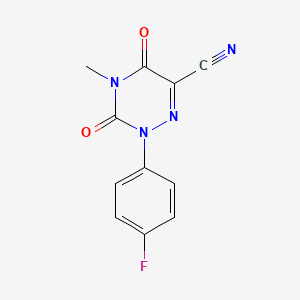
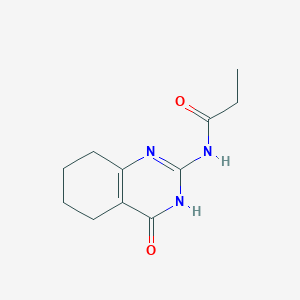
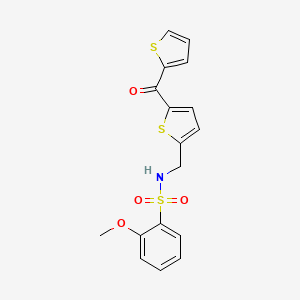
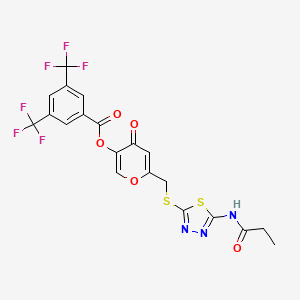
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
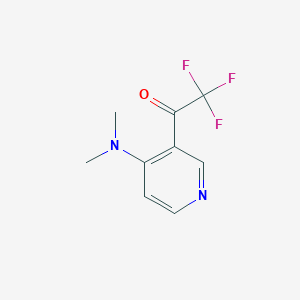
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)
